(R)-Chlorpheniramine Maleate Salt
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Overview
Description
®-Chlorpheniramine Maleate Salt is a pharmaceutical compound widely used as an antihistamine. It is the maleate salt form of ®-Chlorpheniramine, which is known for its effectiveness in alleviating symptoms of allergic reactions such as hay fever, urticaria, and other allergic conditions. The maleate salt form enhances the solubility and stability of the drug, making it more effective for therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Chlorpheniramine Maleate Salt involves the reaction of ®-Chlorpheniramine with maleic acid. The process typically includes the following steps:
Formation of ®-Chlorpheniramine: This is achieved through the resolution of racemic Chlorpheniramine using chiral resolution agents.
Salt Formation: ®-Chlorpheniramine is reacted with maleic acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to form the maleate salt.
Industrial Production Methods: Industrial production of ®-Chlorpheniramine Maleate Salt often employs continuous processing techniques to ensure high yield and purity. Methods such as solvent-free continuous extrusion processing have been developed to produce high-quality pharmaceutical salts efficiently .
Chemical Reactions Analysis
Types of Reactions: ®-Chlorpheniramine Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
®-Chlorpheniramine Maleate Salt has numerous applications in scientific research:
Chemistry: Used as a model compound in studying the kinetics and mechanisms of antihistamine drugs.
Biology: Employed in research on allergic reactions and immune response modulation.
Medicine: Widely used in the development of antihistamine therapies for allergic conditions.
Industry: Utilized in the formulation of over-the-counter and prescription medications for allergy relief
Mechanism of Action
®-Chlorpheniramine Maleate Salt exerts its effects by blocking histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound’s molecular targets include the histamine H1 receptors located on various cells, including smooth muscle cells and endothelial cells .
Comparison with Similar Compounds
- Brompheniramine Maleate
- Triprolidine Hydrochloride
- Diphenhydramine Hydrochloride
Comparison: ®-Chlorpheniramine Maleate Salt is unique due to its specific stereochemistry, which enhances its antihistamine activity and reduces side effects compared to its racemic form. Brompheniramine Maleate and Triprolidine Hydrochloride are also first-generation antihistamines but differ in their chemical structure and receptor affinity. Diphenhydramine Hydrochloride, another first-generation antihistamine, is known for its sedative effects, which are less pronounced in ®-Chlorpheniramine Maleate Salt .
Properties
Molecular Formula |
C20H23ClN2O4 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m1./s1 |
InChI Key |
DBAKFASWICGISY-WMQZXYHMSA-N |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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